molecular formula C18H14N2O6 B3218353 Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate CAS No. 118938-24-2

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Cat. No.: B3218353
CAS No.: 118938-24-2
M. Wt: 354.3 g/mol
InChI Key: PDMTZVNYTOWBTE-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoxazole moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or isoxazole rings.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazole or benzoate derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-nitro-4-(3-oxo-5-methylisoxazol-2(3H)-yl)benzoate
  • Ethyl 3-nitro-4-(3-oxo-5-ethylisoxazol-2(3H)-yl)benzoate

Uniqueness

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

ethyl 3-nitro-4-(3-oxo-5-phenyl-1,2-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMTZVNYTOWBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After mixing 200 g of ethyl 4-chloro-3-nitrobenzoate, 500 ml of dimethyl sulfoxide, 169 g of 5-phenylisoxazole, and 146 g of potassium carbonate, the reaction was performed for 5 hours at 60° C. After the reaction was over, the reaction mixture was cooled and poured into water. Crystals thus deposited were recovered by filtration, washed with water, and dried to provide 292 g of the above-described compound with a yield of 94.6%. The melting point thereof was 142° C. to 143° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
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Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
Reactant of Route 3
Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

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